3-Methoxyphenyl methanesulfonate
CAS No.: 52200-03-0
Cat. No.: VC6281766
Molecular Formula: C8H10O4S
Molecular Weight: 202.22
* For research use only. Not for human or veterinary use.

CAS No. | 52200-03-0 |
---|---|
Molecular Formula | C8H10O4S |
Molecular Weight | 202.22 |
IUPAC Name | (3-methoxyphenyl) methanesulfonate |
Standard InChI | InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3 |
Standard InChI Key | SMDKUUFVIRKUBB-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC=C1)OS(=O)(=O)C |
Chemical Identity and Structural Properties
Molecular Characteristics
3-Methoxyphenyl methanesulfonate belongs to the class of aromatic sulfonates, featuring a methoxy group (-OCH) at the 3-position of the benzene ring and a methanesulfonate (-OSOCH) group. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | (3-Methoxyphenyl) methanesulfonate | |
Molecular Formula | ||
Molecular Weight | 202.22 g/mol | |
SMILES | COC1=CC(=CC=C1)OS(=O)(=O)C | |
InChIKey | SMDKUUFVIRKUBB-UHFFFAOYSA-N |
The methoxy group enhances electron-donating effects, influencing reactivity in electrophilic substitution reactions, while the sulfonate group contributes to solubility and stability.
Synthesis and Reaction Pathways
General Synthesis Strategies
Sulfonate esters like 3-methoxyphenyl methanesulfonate are typically synthesized via sulfonation of phenolic compounds. A plausible route involves:
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Sulfonation of 3-Methoxyphenol: Reaction with methanesulfonyl chloride () in the presence of a base (e.g., pyridine) to form the sulfonate ester.
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Purification: Recrystallization from ethanol or chloroform mixtures to isolate the product .
This method aligns with protocols for analogous compounds, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, which achieved an 86% yield using dimethyl sulfate and sodium hydroxide .
Reaction Mechanisms
The sulfonation proceeds through a nucleophilic acyl substitution mechanism:
where represents 3-methoxyphenol. The methoxy group activates the aromatic ring, directing electrophiles to the para position relative to the -OCH group.
Pharmacological and Industrial Applications
Industrial Uses
As a sulfonating agent, this compound may serve as an intermediate in:
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Polymer synthesis (e.g., sulfonated polyether ether ketones)
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Surfactant production
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Dye manufacturing.
Parameter | MMS | EMS | IPMS |
---|---|---|---|
LOD (ppm) | 0.12 | 0.13 | 0.11 |
LOQ (ppm) | 0.37 | 0.38 | 0.34 |
Linearity (R) | 0.999 | 0.998 | 0.997 |
These results underscore the method’s suitability for quantifying sulfonate impurities at trace levels.
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